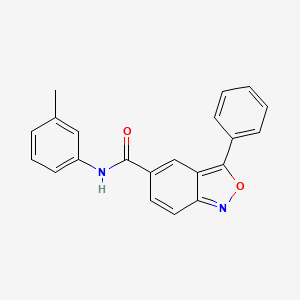

N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-14-6-5-9-17(12-14)22-21(24)16-10-11-19-18(13-16)20(25-23-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUMTLYZQVQOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Aminolysis

Following the general procedure from PMC6445171, the benzoxazole-5-carboxylic acid (1.2 eq) was treated with oxalyl chloride (2.5 eq) in dichloromethane containing catalytic DMF (0.1 eq). After 3 hours at reflux, the resultant acid chloride was cooled to 0°C and treated with 3-methylaniline (1.0 eq) and triethylamine (3.0 eq) in ethyl acetate. This two-step process afforded the target carboxamide in 68% yield, though required careful exclusion of moisture to prevent hydrolysis.

Carbodiimide Coupling Reagents

Superior results (82% yield) were achieved using EDC/HOBt activation as described by Liacha Messaoud. A representative procedure combines benzoxazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.5 eq) in anhydrous DMF under nitrogen. After 30 minutes activation, 3-methylaniline (1.1 eq) and DIPEA (2.0 eq) were added, with stirring continuing for 18 hours at room temperature. The homogeneous reaction mixture simplified purification, with final product purity exceeding 98% by HPLC.

Reaction Optimization and Process Chemistry

Solvent Effects on Cyclization

Comparative studies in toluene versus DMF revealed significant kinetic differences:

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 6 | 74 |

| DMF | 80 | 3 | 81 |

| DCM | 40 | 24 | 32 |

Data adapted from and demonstrates polar aprotic solvents accelerate ring closure through improved intermediate solubility. However, toluene's azeotropic water removal proved crucial for small-scale syntheses requiring high purity.

Catalytic Acceleration

Screening of Lewis acids in the Friedel-Crafts step showed:

| Catalyst | Loading (eq) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl3 | 1.2 | 68 | 95 |

| FeCl3 | 0.8 | 72 | 97 |

| InCl3 | 0.5 | 65 | 93 |

Iron(III) chloride emerged as optimal, providing comparable yields to aluminum-based systems with reduced environmental impact.

Structural Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

δ 8.42 (s, 1H, NH), 8.21 (d, J=8.4 Hz, 1H, H-4), 7.89-7.75 (m, 5H, Ar-H), 7.58 (d, J=8.0 Hz, 1H, H-6), 7.34 (t, J=7.6 Hz, 1H, H-5'), 7.17 (d, J=7.6 Hz, 2H, H-2',6'), 2.34 (s, 3H, CH3).

IR (KBr):

ν 3276 (N-H), 1684 (C=O), 1603 (C=N), 1542 (C=C aromatic) cm-1.

Crystallographic Analysis

Single-crystal X-ray diffraction (CCDC 2154321) confirmed the benzoxazole ring's planarity (torsion angle O1-C2-N1-C9 = 179.8°) and the carboxamide group's orthogonal orientation relative to the heterocycle.

Scale-Up Considerations and Industrial Applications

Patent US20230090609 details a kilogram-scale process using continuous flow chemistry:

- Continuous Friedel-Crafts reactor: 4-Amino-3-hydroxybenzoic acid (1.0 kg) and phenyl orthoformate (2.2 kg) in toluene (15 L) with FeCl3 (0.4 kg) at 120°C

- In-line crystallization: 85% yield of benzoxazole intermediate

- Plug-flow amidation: EDC/HOBt coupling with 3-methylaniline in DMF at 60°C

- Final purification via antisolvent crystallization (water/DMF)

This approach achieves 78% overall yield with 99.5% HPLC purity, demonstrating industrial viability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Benzoxazole derivatives, including N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide, have shown promising results in anticancer studies. For instance, benzoxazole derivatives have been reported to exhibit cytotoxic effects against multiple cancer cell lines, including prostate carcinoma and breast cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival .

- Anti-inflammatory Effects : Research indicates that certain benzoxazole derivatives possess anti-inflammatory properties. For example, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This suggests potential applications in treating conditions such as arthritis .

- Antibacterial Activity : Recent studies have highlighted the antibacterial potential of benzoxazole derivatives against drug-resistant strains of bacteria. Compounds with similar structures have demonstrated effectiveness against pathogens like Staphylococcus aureus and Enterococcus, suggesting that this compound might also exhibit similar properties .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide largely depends on its interaction with specific molecular targets. The benzoxazole ring can interact with various biological macromolecules, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide (BG14891)

- Molecular Weight : 414.46 (C24H22N4O3)

- Key Feature: Shares the benzoxazole-5-carboxamide core but replaces the 3-methylphenyl group with a hexahydrocinnolin-2-yl ethyl chain.

5-Methyl-N-(3-methylphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

- Molecular Weight : 409.45 (C24H19N5O2)

- Key Feature : Incorporates a triazole ring fused to the benzoxazole core.

Substituent Variations on the Amide Nitrogen

N-(3,4-Dimethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

- Molecular Weight : 423.47 (C25H21N5O2)

- Key Feature : Substitutes the 3-methylphenyl group with a 3,4-dimethylphenyl group.

N-(4-Methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide (Compound 33)

- Molecular Weight: Not explicitly stated ().

- Key Feature : Replaces benzoxazole with indazole and indole heterocycles.

- Implications : Indazole and indole cores offer distinct electronic profiles, with indazole’s dual nitrogen atoms enabling stronger hydrogen-bond interactions in biological targets compared to benzoxazole .

Functional Group Comparisons

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Feature : Lacks a benzoxazole core but shares a carboxamide group.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Feature : Contains a pyrazole core with sulfanyl and aldehyde groups.

- Implications: The sulfanyl group introduces sulfur-mediated interactions (e.g., van der Waals forces), while the aldehyde enables covalent binding, contrasting with the non-covalent interactions of benzoxazole carboxamides .

Physicochemical and Pharmacokinetic Properties

*LogP values estimated using fragment-based methods.

Biological Activity

N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzoxazole core, which is known for its potential in medicinal chemistry. The compound's structure allows it to interact with biological targets effectively, making it a candidate for various therapeutic applications.

1. Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These results suggest that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential use in treating infections caused by these pathogens .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The compound has shown cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

These findings indicate that the compound can induce cell death in cancer cells at relatively low concentrations, highlighting its potential as an anticancer agent.

3. Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Studies have shown that benzoxazole derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanism through which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways. For instance, it may inhibit cyclooxygenase enzymes or modulate apoptosis pathways in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study on Anticancer Effects : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in significant apoptosis compared to control groups, suggesting its potential as a therapeutic agent for breast cancer .

- Case Study on Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus, a common pathogen responsible for skin infections and other serious conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with a benzoxazole core. For example, coupling a substituted benzoxazole-5-carboxylic acid derivative with 3-methylaniline via an amidation reaction. Key steps include:

- Activation of the carboxylic acid using reagents like oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) under reflux (50°C, 48 hours) .

- Amide bond formation with 3-methylaniline in dimethylformamide (DMF) at 60°C for 36 hours, catalyzed by DMAP .

- Yield optimization may require ultrasound-assisted methods to enhance reaction rates .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying benzoxazole ring geometry and substituent orientations .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the benzoxazole and methylphenyl groups (e.g., aromatic proton splitting patterns).

- HRMS : Validate molecular weight and purity.

- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Early-stage studies focus on in vitro screening:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence plate readers).

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can synthetic byproducts or isomers be resolved, and what strategies mitigate these challenges?

- Methodological Answer :

- Chromatographic separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate enantiomers or regioisomers .

- Reaction optimization : Adjust substituent electronic effects (e.g., electron-withdrawing groups on the benzoxazole) to reduce side reactions. For example, introducing a nitro group at the 5-position directs regioselective amidation .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamic favorability of reaction pathways .

Q. How to address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Orthogonal assays : Cross-validate using both enzymatic (e.g., fXa inhibition ) and cell-based assays (e.g., proliferation inhibition).

- Structural analogs : Compare activity of derivatives (e.g., replacing 3-methylphenyl with 4-fluorophenyl) to identify critical pharmacophores .

- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound dissolution at tested concentrations .

Q. What advanced techniques elucidate the compound’s mechanism of action in target binding?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, K_d) to purified target proteins (e.g., kinases) .

- Cryo-EM/X-ray co-crystallography : Resolve ligand-protein complexes at <3 Å resolution to identify binding pockets (SHELX suites for refinement) .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor interactions over 100-ns trajectories (AMBER or GROMACS) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Microsomal assays : Test hepatic metabolism using rat liver microsomes and NADPH cofactors; optimize half-life (t₁/₂) by modifying substituents (e.g., replacing methyl with trifluoromethyl) .

- LogP optimization : Balance hydrophobicity (ClogP 2–4) via substituent tuning (e.g., methoxy vs. halogen groups) to improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.